molecular formula C16H13N3O4 B3841919 N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide

N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide

Cat. No. B3841919
M. Wt: 311.29 g/mol
InChI Key: MSDKLQCKWXBZTQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cinnamoyloxy)-3-nitrobenzenecarboximidamide, also known as NNC 55-0396, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazolyl-substituted aryl sulfonamides and has been shown to exhibit potent and selective inhibition of the Ca2+ permeable non-selective cation channel TRPC6.

Mechanism of Action

N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 acts as a potent and selective inhibitor of the TRPC6 channel, which is involved in the regulation of calcium signaling in various cells and tissues. By inhibiting TRPC6, N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 can modulate calcium influx and downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has been shown to have a range of biochemical and physiological effects. It can modulate calcium signaling pathways, regulate gene expression, and exert anti-inflammatory effects. Additionally, N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has been found to promote autophagy, a cellular process that plays a key role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has several advantages as a research tool. It is a potent and selective inhibitor of TRPC6, which allows for the specific modulation of calcium signaling pathways. Additionally, N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has been shown to be effective in various animal models of disease, indicating its potential therapeutic relevance. However, there are also limitations to the use of N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 in lab experiments. Its mechanism of action is not fully understood, and its effects may be context-dependent, making it important to carefully consider experimental design and interpretation of results.

Future Directions

There are several potential future directions for research on N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396. One area of interest is the development of more potent and selective TRPC6 inhibitors based on the structure of N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396. Additionally, further studies are needed to fully understand the mechanism of action of N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 and its effects in different disease contexts. Finally, there is potential for the development of N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 as a therapeutic agent for various disease conditions, which will require further preclinical and clinical studies.

Scientific Research Applications

N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit neuroprotective effects in models of ischemic stroke and traumatic brain injury. Additionally, N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide 55-0396 has been found to attenuate the development of renal fibrosis in animal models of chronic kidney disease.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-16(13-7-4-8-14(11-13)19(21)22)18-23-15(20)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDKLQCKWXBZTQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cinnamoyloxy)-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.